molecular formula C22H26Cl2N2O2 B11613358 Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate

Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate

Cat. No.: B11613358
M. Wt: 421.4 g/mol
InChI Key: FFRUHYOBORFNFV-UHFFFAOYSA-N
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Description

Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)quinoline-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the dichloro groups: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the azabicyclo[3.2.1]octane ring: This step involves cyclization reactions, often using intramolecular nucleophilic substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of acid catalysts like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and functional groups.

    Azabicyclo[3.2.1]octane derivatives: These compounds share the azabicyclo[3.2.1]octane ring but differ in their other functional groups.

The uniqueness of this compound lies in its combination of these two structural motifs, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H26Cl2N2O2

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 7,8-dichloro-4-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)quinoline-3-carboxylate

InChI

InChI=1S/C22H26Cl2N2O2/c1-5-28-20(27)15-10-25-18-14(6-7-16(23)17(18)24)19(15)26-12-22(4)9-13(26)8-21(2,3)11-22/h6-7,10,13H,5,8-9,11-12H2,1-4H3

InChI Key

FFRUHYOBORFNFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N3CC4(CC3CC(C4)(C)C)C)C=CC(=C2Cl)Cl

Origin of Product

United States

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